molecular formula C9H11Cl2NO3S B602879 [(2,4-Dichloro-3-methylphenyl)sulfonyl](2-hydroxyethyl)amine CAS No. 1206104-78-0

[(2,4-Dichloro-3-methylphenyl)sulfonyl](2-hydroxyethyl)amine

Cat. No.: B602879
CAS No.: 1206104-78-0
M. Wt: 284.16g/mol
InChI Key: DSIHSFIQMIIGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide is a chemical compound with a complex structure that includes chloro, hydroxyethyl, and methyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dichloro-3-methylphenyl)sulfonyl](2-hydroxyethyl)amine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chloro groups can be reduced to form the corresponding hydroxy or amino derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of 2,4-dichloro-N-(2-carboxyethyl)-3-methylbenzenesulfonamide.

    Reduction: Formation of 2,4-dichloro-N-(2-aminoethyl)-3-methylbenzenesulfonamide.

    Substitution: Formation of 2,4-dichloro-N-(2-mercaptoethyl)-3-methylbenzenesulfonamide.

Scientific Research Applications

2,4-Dichloro-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,4-Dichloro-3-methylphenyl)sulfonyl](2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial properties. The chloro and hydroxyethyl groups contribute to its binding affinity and specificity towards different molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2-hydroxyethyl)benzenecarboxamide
  • 2,4-Dichloro-N-(2-hydroxyethyl)benzamide
  • 2,4-Dichloro-N-(2-hydroxyethyl)carbamothioylbenzamide

Uniqueness

2,4-Dichloro-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds, potentially offering distinct advantages in specific applications.

Properties

CAS No.

1206104-78-0

Molecular Formula

C9H11Cl2NO3S

Molecular Weight

284.16g/mol

IUPAC Name

2,4-dichloro-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C9H11Cl2NO3S/c1-6-7(10)2-3-8(9(6)11)16(14,15)12-4-5-13/h2-3,12-13H,4-5H2,1H3

InChI Key

DSIHSFIQMIIGQA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCO)Cl

Origin of Product

United States

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